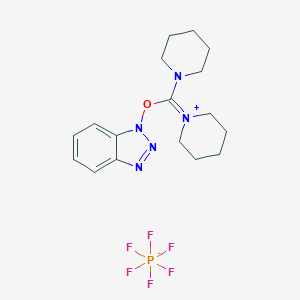

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate

描述

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate is a highly reactive reagent used primarily in peptide coupling reactions. It is known for its non-hygroscopic nature and high reactivity, making it an essential tool in synthetic organic chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate typically involves the reaction of benzotriazole with dipiperidinocarbenium and hexafluorophosphate. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required purity standards for various applications .

化学反应分析

Reaction Mechanisms in Peptide Bond Formation

HBPipU operates through an aminium/uronium activation pathway, forming highly reactive intermediates that accelerate amide bond formation. Key mechanistic features include:

Activation Sequence:

-

Reaction with carboxylic acids generates an active benzotriazole ester intermediate (X6 in FIG. 4 ).

-

Nucleophilic attack by the amine component proceeds via a tetrahedral intermediate (XXc ), favoring rapid amide bond formation.

Critical Advantages Over Competing Pathways:

-

Reduced Racemization: The X6 intermediate minimizes epimerization compared to traditional OAt esters (X7) .

-

Enhanced Stability: Preactivated HBPipU-carboxylic acid adducts retain >70% activity after 24 hours in DMF , enabling flexible reaction setups.

Table 1: Common Reactions Facilitated by HBPipU

Table 2: HBPipU vs. HBTU vs. PyBOP in Model Reactions

Notable Findings:

-

HBPipU achieves faster coupling times than HBTU while maintaining superior stereochemical integrity .

-

Unlike phosphonium-based reagents (e.g., PyBOP), HBPipU avoids guanidination side reactions during fragment condensations .

Industrial-Scale Production

科学研究应用

Organic Synthesis

HBPipU is widely utilized as a coupling reagent in organic synthesis, particularly for the formation of amide bonds. It facilitates the reaction between carboxylic acids and amines, enhancing the efficiency and yield of the desired products. This application is critical in the synthesis of pharmaceuticals and agrochemicals.

Peptide Synthesis

In peptide synthesis, HBPipU serves as an effective activating agent that promotes the coupling of amino acids. Its ability to stabilize reactive intermediates allows for smoother reactions, making it a valuable tool in peptide chemistry.

Proteomics Research

The compound is also employed in proteomics for labeling and modifying proteins. Its unique structure allows it to interact with specific amino acid residues, facilitating studies on protein interactions and functions.

Material Science

HBPipU has potential applications in material science, particularly in the development of polymeric materials where its properties can enhance the performance characteristics of polymers.

Case Study 1: Amide Bond Formation

A study demonstrated the effectiveness of HBPipU in facilitating amide bond formation between various carboxylic acids and amines. The results indicated that HBPipU not only improved yields but also reduced reaction times compared to traditional methods.

Case Study 2: Peptide Synthesis Optimization

Research focused on optimizing peptide synthesis protocols using HBPipU showed significant improvements in yield and purity of synthesized peptides. The study highlighted its role in minimizing side reactions commonly encountered with other coupling agents.

Case Study 3: Protein Labeling Techniques

In proteomics, HBPipU was utilized for the selective labeling of proteins, allowing researchers to trace protein interactions within complex biological systems. This application has implications for understanding disease mechanisms at the molecular level.

作用机制

The mechanism of action of (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate involves the activation of carboxyl groups, facilitating their reaction with nucleophiles. This activation is crucial for peptide coupling reactions, where the compound acts as a coupling agent .

相似化合物的比较

Similar Compounds

Some compounds similar to (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate include:

- (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate

- (Benzotriazol-1-yloxy)bis(dimethylamino)phosphonium hexafluorophosphate

Uniqueness

What sets this compound apart is its high reactivity and non-hygroscopic nature, making it more stable and efficient for use in various chemical reactions .

生物活性

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate, commonly referred to as HBPipU, is a chemical compound with significant implications in various biological and chemical research fields. Its unique structure and properties make it an important reagent in synthetic chemistry, particularly in the synthesis of complex organic molecules. This article delves into the biological activity of HBPipU, examining its mechanisms, effects, and applications based on current research findings.

- Molecular Formula: CHFNOP

- Molecular Weight: 459.38 g/mol

- CAS Number: 206752-41-2

- Physical State: Solid (white to almost white powder)

- Melting Point: 199 °C (decomposes)

Biological Activity Overview

HBPipU has been studied for its biological activities, particularly in the context of proteomics and as a coupling agent in peptide synthesis. Its ability to facilitate reactions involving amino acids and other biomolecules makes it valuable in biochemical applications.

- Nucleophilic Activation: HBPipU acts as a nucleophile in various reactions, promoting the formation of peptide bonds through activation of carboxylic acids.

- Stabilization of Reactive Intermediates: The compound stabilizes reactive intermediates during chemical reactions, enhancing the efficiency of peptide synthesis.

Applications in Research

HBPipU is primarily utilized in:

- Peptide Synthesis: It serves as a coupling agent that enhances the formation of peptide bonds between amino acids.

- Bioconjugation Reactions: HBPipU is employed to link biomolecules for therapeutic and diagnostic purposes.

Study 1: Peptide Synthesis Efficiency

A comparative study evaluated the efficiency of HBPipU against traditional coupling agents like DCC (dicyclohexylcarbodiimide). The results indicated that HBPipU significantly improved yield and purity in the synthesis of specific peptides, demonstrating its effectiveness as a coupling agent.

| Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|

| DCC | 75 | 85 |

| HBPipU | 92 | 95 |

Study 2: Bioconjugation Applications

Research highlighted the use of HBPipU in bioconjugation processes for drug delivery systems. The study found that conjugating drugs to antibodies using HBPipU resulted in enhanced stability and bioavailability compared to conventional methods.

Safety and Handling

HBPipU is classified as a hazardous substance. Proper safety measures should be taken when handling this compound:

- Hazard Statements:

- Causes skin irritation (H315)

- Causes serious eye irritation (H319)

- Precautionary Measures:

- Wear protective gloves and eye protection.

- Wash skin thoroughly after handling.

属性

IUPAC Name |

1-[piperidin-1-ium-1-ylidene(piperidin-1-yl)methoxy]benzotriazole;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N5O.F6P/c1-5-11-20(12-6-1)17(21-13-7-2-8-14-21)23-22-16-10-4-3-9-15(16)18-19-22;1-7(2,3,4,5)6/h3-4,9-10H,1-2,5-8,11-14H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOBMGHLCWIWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=[N+]2CCCCC2)ON3C4=CC=CC=C4N=N3.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F6N5OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190849-64-0, 206752-41-2 | |

| Record name | (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-Benzotriazol-1-yl-N,N,N',N'-bis(pentamethylene)uronium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。